Paromomycin I -

Paromomycin I

Catalog Number: EVT-1541908
CAS Number:
Molecular Formula: C23H45N5O14
Molecular Weight: 615.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An aminoglycoside antibacterial and antiprotozoal agent produced by species of STREPTOMYCES.
Synthesis Analysis

The synthesis of Paromomycin involves several methods, primarily focusing on fermentation processes using Streptomyces rimosus. Recent studies have optimized production conditions through response surface methodology, identifying optimal pH levels, incubation times, and inoculum sizes to enhance yield. For instance, a pH of 6, an incubation time of 8.5 days, and an inoculum size of 5.5% were found to significantly increase paromomycin production . Additionally, chemical modifications have been explored to create derivatives with improved efficacy and reduced toxicity .

Molecular Structure Analysis

Paromomycin's molecular structure features a complex arrangement of amino sugars linked to a central deoxystreptamine moiety. The compound's molecular formula is C23_{23}H46_{46}N4_{4}O13_{13}, with a molecular weight of approximately 500.59 g/mol. The structural formula showcases multiple hydroxyl groups that are critical for its biological activity, allowing it to bind effectively to bacterial ribosomes .

Chemical Reactions Analysis

Paromomycin undergoes various chemical reactions that are essential for its activity as an antibiotic. Notably, it interacts with ribosomal RNA in bacteria, inhibiting protein synthesis. The mechanism includes binding to the 30S ribosomal subunit, leading to misreading of mRNA and ultimately preventing bacterial growth . Additionally, synthetic modifications often involve glycosylation reactions to enhance its pharmacological properties .

Mechanism of Action

The mechanism of action of Paromomycin primarily involves its binding to the ribosomal RNA of bacteria, specifically targeting the 16S rRNA component of the 30S ribosomal subunit. This interaction disrupts the translation process by causing misreading of mRNA sequences, which leads to the production of nonfunctional proteins. As a result, bacterial cell growth is inhibited, making Paromomycin effective against a range of Gram-negative and some Gram-positive bacteria as well as protozoa .

Physical and Chemical Properties Analysis

Paromomycin exhibits several notable physical and chemical properties:

  • Solubility: It is highly soluble in water due to its polar hydroxyl groups.
  • Stability: The compound is relatively stable under acidic conditions but can degrade in alkaline environments.
  • Melting Point: Paromomycin has a melting point range from 160 °C to 170 °C.
  • pKa Values: The pKa values indicate that it exists predominantly in cationic form at physiological pH, which enhances its interaction with negatively charged bacterial membranes .
Applications

Paromomycin has significant scientific uses beyond its role as an antibiotic:

  • Treatment of Visceral Leishmaniasis: It is one of the primary treatments for this parasitic infection.
  • Antimicrobial Research: Studies are ongoing to explore its efficacy against multidrug-resistant bacteria when used in combination with other antimicrobial agents .
  • Pharmacokinetic Studies: Advanced analytical methods such as ultra-performance liquid chromatography coupled with tandem mass spectrometry have been developed for quantifying paromomycin in biological samples .
  • Synthetic Modifications: Researchers are investigating various derivatives to improve its therapeutic index and reduce side effects associated with aminoglycosides .
Introduction to Paromomycin I

Historical Discovery and Development of Paromomycin

Paromomycin (originally designated aminosidine) was first isolated in the 1950s from the actinomycete Streptomyces rimosus var. paromomycinus, marking a significant advancement in antimicrobial discovery [1] [8]. The compound emerged during systematic screening programs targeting soil-derived Streptomyces species, which yielded numerous therapeutically valuable aminoglycoside antibiotics. Initial characterization revealed its broad-spectrum activity against Gram-negative and Gram-positive bacteria, mycobacteria, and protozoa, distinguishing it within the aminoglycoside class [8]. Following extensive pharmacological evaluation, paromomycin entered medical use in 1960, primarily as an oral formulation for intestinal infections [1]. Its development trajectory accelerated in the 1990s when researchers recognized its potent in vitro and in vivo activity against Leishmania species, culminating in phase III clinical trials for visceral leishmaniasis (VL) [1] [6]. This antiparasitic application led to its inclusion on the World Health Organization's List of Essential Medicines in 2007, particularly for resource-limited settings due to its cost-effectiveness [1] [6].

Classification Within the Aminoglycoside Antibiotic Family

Paromomycin I belongs to the aminoglycoside antibiotic class, characterized structurally by amino sugar moieties linked glycosidically to a 2-deoxystreptamine core. Its chemical nomenclature is O-2,6-diamino-2,6-dideoxy-β-L-idopyranosyl-(1→3)-O-β-D-ribofuranosyl-(1→5)-O-[2-amino-2-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxystreptamine sulfate [2] [8]. The molecular formula is C₂₃H₄₅N₅O₁₄·H₂SO₄, with a base molecular weight of 615.63 g/mol and sulfate salt weight of approximately 896.86 g/mol [2]. Key structural features include:

  • A paromamine ring system (2-deoxystreptamine substituted at position 4 with a D-glucosamine moiety)
  • A unique L-idose configuration in the third sugar unit
  • Multiple ionizable amino groups conferring high water solubility and stability at high temperatures (up to 120°C) [8]

Table 1: Structural Comparison of Paromomycin I with Related Aminoglycosides

AminoglycosideCore StructureSugar MoietiesKey Functional Differences
Paromomycin I2-DeoxystreptamineD-Glucosamine, D-Ribose, L-IdoseL-Idose configuration; unmodified amino groups
Neomycin B2-DeoxystreptamineD-Glucosamine, D-Ribose, D-GlucosamineC6' amino group in third sugar
Gentamicin C1GarosaminePurpurosamineUnsaturated hexose ring
AmikacinKanamycin A derivativeHydroxybutyryl side chain at N1Semisynthetic acyl modification

This configuration enables specific binding interactions with ribosomal RNA targets while differentiating its antimicrobial spectrum from neomycin and related compounds [8] [10]. Unlike semi-synthetic aminoglycosides like amikacin, paromomycin remains a naturally occurring compound without side-chain modifications [10].

Role in Antimicrobial and Antiparasitic Therapeutics

Paromomycin exhibits dual therapeutic roles targeting both bacterial and parasitic pathogens through distinct mechanisms:

Antibacterial Activity:Paromomycin binds to the prokaryotic 30S ribosomal subunit, specifically interacting with the 16S rRNA within the aminoacyl-tRNA site (A-site). This interaction induces conformational changes that:

  • Displace conserved adenine residues (A1492/A1493) critical for codon recognition
  • Increase ribosomal affinity for incorrect tRNA molecules
  • Disrupt translational fidelity through misincorporation of amino acids
  • Generate defective transmembrane proteins that compromise bacterial membrane integrity [1] [10]

Its spectrum includes enteric pathogens like Escherichia coli and Staphylococcus aureus, though clinical antibacterial use is limited by bioavailability constraints [1].

Antiparasitic Applications:

  • Intestinal Protozoa: As a poorly absorbed aminoglycoside, paromomycin serves as a luminal amebicide against Entamoeba histolytica cysts and trophozoites. It achieves cure rates >85% in intestinal amebiasis when administered orally, acting through disruption of membrane-bound ribosomes similar to its bacterial mechanism [3] [7]. It also exhibits efficacy against Giardia lamblia and Cryptosporidium parvum, though as a second-line agent [3] [7].
  • Visceral Leishmaniasis (VL): Parenteral paromomycin (11 mg/kg base daily for 21 days) demonstrates >93% cure rates against VL in India caused by Leishmania donovani. Its leishmanicidal action involves:
  • Inhibition of mitochondrial protein synthesis
  • Disruption of membrane electrochemical potential
  • Induction of reactive oxygen species
  • In vitro studies show rapid accumulation in macrophage phagolysosomes where amastigotes reside [1] [6] [8]
  • Cutaneous Leishmaniasis: Topical formulations (15% paromomycin + 12% methylbenzethonium chloride) show species-dependent efficacy, achieving 70-81% cure rates for L. major lesions but reduced efficacy against L. tropica and New World species [4] [8].

Table 2: Clinical Applications and Efficacy of Paromomycin I

Therapeutic ApplicationPathogenFormulationReported EfficacyMechanistic Features
Intestinal AmebiasisEntamoeba histolyticaOral capsules>85% parasite clearanceDisruption of ribosomal function in trophozoites/cysts
Visceral LeishmaniasisLeishmania donovaniIntramuscular injection93-95% cure rate (India)Mitochondrial membrane depolarization; protein synthesis inhibition
Cutaneous LeishmaniasisL. majorTopical ointment70-81% lesion resolutionMacrophage penetration; induction of amastigote apoptosis
CryptosporidiosisCryptosporidium parvumOral solutionVariable reduction in oocyst sheddingBinding to apical ribosomes in enterocytes

Combination Therapies:

  • VL: Synergistic effects occur with sodium stibogluconate (SSG), reducing treatment duration from 30 to 17 days in East African VL while maintaining >90% efficacy [8].
  • Drug-Resistant Parasites: Combined with azithromycin for cryptosporidiosis in HIV/AIDS patients, reducing oocyst shedding by >3-log units [1] [6].

The drug's status as a WHO Essential Medicine underscores its importance in global antiparasitic therapy, particularly against neglected tropical diseases where cost constraints limit therapeutic options [1] [6].

Table 3: Alternative Names for Paromomycin I

Chemical DesignationBrand/Trade NamesResearch DesignationsObsolete Names
Paromomycin sulfateHumatin®, Gabbroral®Antibiotic SF 767BAminosidine
C₂₃H₄₅N₅O₁₄·H₂SO₄Humagel®R 400Catenulin
O-2,6-diamino-2,6-dideoxy-β-L-idopyranosyl-(1→3)-O-β-D-ribofuranosyl-(1→5)-O-[2-amino-2-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxystreptamine sulfateParomomycin® (generic)ANTIBIOTIC 503-3Monomycin A
--Zygomycin A1Neomycin E

Properties

Product Name

Paromomycin I

IUPAC Name

5-amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol

Molecular Formula

C23H45N5O14

Molecular Weight

615.6 g/mol

InChI

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2

InChI Key

UOZODPSAJZTQNH-UHFFFAOYSA-N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N

Synonyms

Aminosidine
beta-D-Glucopyranosyl-Isomer Paromomycin
Catenulin
Estomycin
Gabbromycin
Humatin
Hydroxymycin
Neomycin E
Paramomycin
Paromomycin
Paromomycin I
Paromomycin Phosphate
Paromomycin Sulfate
Paromomycin Sulfate (1:1)
Paromomycin Sulfate (2:5)
Paromomycin, beta D Glucopyranosyl Isomer
Paromomycin, beta-D-Glucopyranosyl-Isome

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.